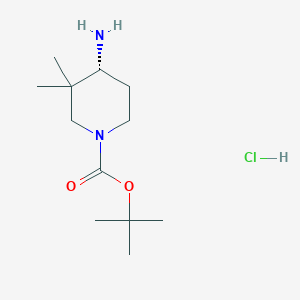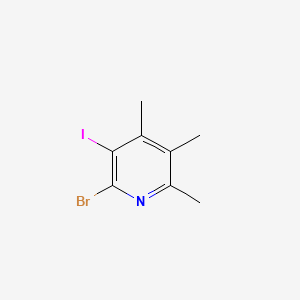
2-Bromo-3-iodo-4,5,6-triméthylpyridine
Vue d'ensemble
Description
2-Bromo-3-iodo-4,5,6-trimethylpyridine: is a halogenated pyridine derivative with the molecular formula C8H9BrIN and a molecular weight of 325.97 g/mol . This compound is characterized by the presence of bromine and iodine atoms at the 2nd and 3rd positions, respectively, and three methyl groups at the 4th, 5th, and 6th positions on the pyridine ring . It is a solid compound with a predicted density of 1.920±0.06 g/cm³ and a boiling point of 338.2±37.0 °C .
Applications De Recherche Scientifique
Chemistry: 2-Bromo-3-iodo-4,5,6-trimethylpyridine is used as an intermediate in organic synthesis, particularly in the preparation of complex pyridine derivatives . Its halogen atoms provide reactive sites for further functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of bioactive molecules. Its derivatives have been investigated for potential therapeutic applications, including antimicrobial and anticancer activities .
Industry: In the chemical industry, 2-Bromo-3-iodo-4,5,6-trimethylpyridine is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodo-4,5,6-trimethylpyridine typically involves halogenation reactions starting from 4,5,6-trimethylpyridine. The bromination and iodination steps are carried out sequentially under controlled conditions to ensure selective substitution at the desired positions . Common reagents used in these reactions include bromine and iodine, often in the presence of catalysts or under specific reaction conditions to enhance the yield and selectivity .
Industrial Production Methods: Industrial production of 2-Bromo-3-iodo-4,5,6-trimethylpyridine may involve large-scale halogenation processes with optimized reaction parameters to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further improve the scalability and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-iodo-4,5,6-trimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions to replace the halogen atoms.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of bases like potassium carbonate.
Major Products:
Mécanisme D'action
The mechanism of action of 2-Bromo-3-iodo-4,5,6-trimethylpyridine depends on its application and the specific reactions it undergoes. In cross-coupling reactions, the halogen atoms facilitate the formation of carbon-carbon bonds through palladium-catalyzed processes . The compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the halogen atoms, which modulate its chemical behavior .
Comparaison Avec Des Composés Similaires
Uniqueness: 2-Bromo-3-iodo-4,5,6-trimethylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other halogenated pyridines. The presence of three methyl groups enhances its stability and solubility, making it a versatile intermediate in various chemical syntheses .
Propriétés
IUPAC Name |
2-bromo-3-iodo-4,5,6-trimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrIN/c1-4-5(2)7(10)8(9)11-6(4)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDRXMQJHDOTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)Br)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


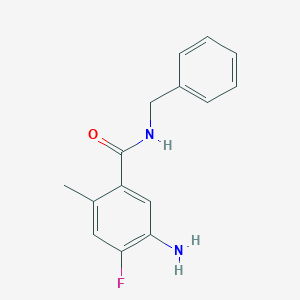
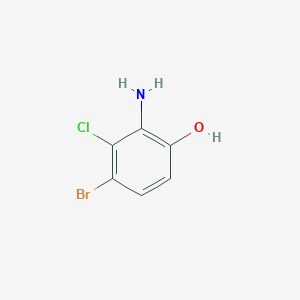
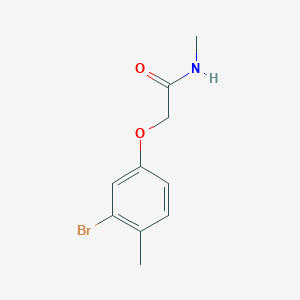
![{Bicyclo[4.1.0]heptan-3-yl}methanethiol](/img/structure/B1383939.png)
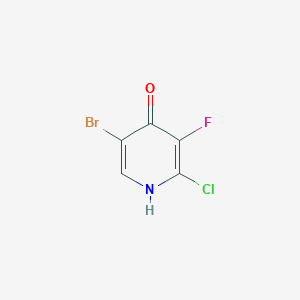

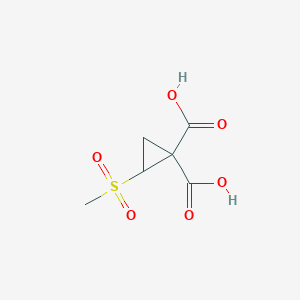
![2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride](/img/structure/B1383944.png)
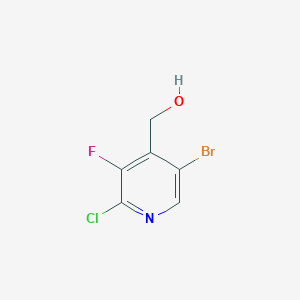
![7-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B1383949.png)
